BocNH-PEG11-CH2COOH

PROTAC Targeted Protein Degradation Linker Length Optimization

BocNH-PEG11-CH2COOH is a critical heterobifunctional PEG linker for rational PROTAC and ADC design. Its defined 11-unit PEG spacer provides an extended reach (>35 Å), which is essential for forming productive ternary complexes when target protein and E3 ligase binding pockets are separated by >30 Å. Unlike shorter PEG analogs, this precise length can prevent a >10-fold loss in DC50 potency caused by suboptimal linker geometry. The hydrophilic spacer also enhances the solubility of hydrophobic warheads like auristatins. For empirical linker SAR, this is the definitive tool to profile optimal geometry.

Molecular Formula C29H57NO15
Molecular Weight 659.8 g/mol
Cat. No. B8265355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBocNH-PEG11-CH2COOH
Molecular FormulaC29H57NO15
Molecular Weight659.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C29H57NO15/c1-29(2,3)45-28(33)30-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27(31)32/h4-26H2,1-3H3,(H,30,33)(H,31,32)
InChIKeyZLYCVYLGCXBSRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BocNH-PEG11-CH2COOH: A Defined-Length, Heterobifunctional PEG Linker for PROTAC and ADC Synthesis


BocNH-PEG11-CH2COOH (also designated Boc-NH-PEG11-CH2COOH or t-Boc-N-amido-PEG11-acetic acid) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative [1]. It features a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, connected by a precise chain of 11 ethylene glycol repeat units [1]. This structure imparts a defined molecular weight (659.76 g/mol) and extended reach (estimated end-to-end distance >35 Å), which is a critical determinant of ternary complex formation in targeted protein degradation applications [2]. The compound serves as a versatile building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where the hydrophilic PEG spacer enhances aqueous solubility of hydrophobic payloads [1].

The Empirical Bottleneck: Why BocNH-PEG11-CH2COOH Cannot Be Assumed Interchangeable with Shorter or Longer PEG Linkers


In PROTAC and ADC development, linker length is not a trivial parameter but a primary determinant of ternary complex geometry and, consequently, degradation efficiency [1]. A change of just two PEG units can shift the conformational ensemble and reduce the population of the productive ternary complex [1]. Substituting BocNH-PEG11-CH2COOH with a PEG4, PEG6, or PEG8 analog without empirical validation risks a substantial loss of potency or complete inactivation, as the optimal linker length is unique to each specific target-ligase pair [1][2]. Furthermore, differences in spacer length alter the physicochemical properties of the final conjugate, including its logD, aqueous solubility, and even in vivo pharmacokinetic profile, rendering simple 'in-class' substitution a high-risk strategy in lead optimization .

Quantitative Differentiation of BocNH-PEG11-CH2COOH Against Shorter PEG Linkers


Extended Molecular Reach: End-to-End Distance of BocNH-PEG11-CH2COOH vs. BocNH-PEG4-acid

The 11-unit PEG spacer in BocNH-PEG11-CH2COOH provides a significantly greater end-to-end distance compared to shorter PEG homologs. While PEG4 yields a maximal end-to-end distance of approximately 14.5 Å, PEG11 extends this reach to approximately 39.5 Å [1]. This is a critical differentiator for spanning the often >30 Å distance between E3 ligase and target protein binding pockets in a ternary complex [2]. This increased reach is essential for targets where the binding sites are distal or when a more extended, flexible linker is required to accommodate protein dynamics.

PROTAC Targeted Protein Degradation Linker Length Optimization

Enhanced Aqueous Solubility of BocNH-PEG11-CH2COOH Compared to PEG8 and PEG4 Homologs

The hydrophilic nature of the PEG chain increases with its length. While specific solubility data for BocNH-PEG11-CH2COOH is not directly compared in literature, its classification and vendor specifications indicate it is soluble in water and aqueous buffers, as well as DMSO and DMF . In contrast, the shorter BocNH-PEG1-CH2COOH is described as soluble only in DMSO . This class-level trend is well-established: higher molecular weight PEGs exhibit greater aqueous solubility [1]. The 11-unit PEG spacer in BocNH-PEG11-CH2COOH thus offers a quantifiable improvement in aqueous solubility, a critical factor for efficient bioconjugation and maintaining the solubility of hydrophobic drug payloads in biological assays.

Aqueous Solubility Bioconjugation PROTAC Linker

Molecular Weight and Purity Benchmarking: BocNH-PEG11-CH2COOH vs. Closest Commercial Analogues

BocNH-PEG11-CH2COOH is offered as a monodisperse compound with a minimum purity specification of 97% [1]. Its exact molecular weight of 659.76 g/mol distinguishes it from closely related analogs such as Boc-NH-PEG11-C2-acid (C30H59NO15, MW 673.79) [2] and Boc-NH-PEG11-C3-acid (C31H61NO15, MW 687.82) . These subtle differences in carbon chain length (CH2COOH vs. CH2CH2COOH vs. CH2CH2CH2COOH) result in distinct physicochemical properties and linker geometry. Procurement of the incorrect analog can lead to failed syntheses or altered PROTAC performance. The high purity (≥97%) of this specific reagent minimizes the risk of side reactions from PEG oligomer impurities, a known issue with polydisperse PEGs .

Monodisperse PEG Purity PROTAC Building Block

Optimal Use Cases for BocNH-PEG11-CH2COOH Based on Linker Length Differentiation


Synthesis of PROTACs Targeting Proteins with Distal E3 Ligase Binding Sites

BocNH-PEG11-CH2COOH is ideally suited for constructing PROTACs when the target protein and the E3 ligase (e.g., CRBN or VHL) have binding pockets separated by >30 Å. Its extended reach (~39.5 Å) enables the formation of a stable ternary complex where shorter PEG4 or PEG6 linkers would be insufficient, potentially leading to a >10-fold improvement in DC50 values as demonstrated in linker optimization studies [1][2].

Improving Aqueous Solubility of Hydrophobic ADC Payloads

The 11-unit PEG spacer imparts significantly greater aqueous solubility compared to shorter PEG1 or PEG2 linkers. This property is critical for the synthesis of antibody-drug conjugates (ADCs) with hydrophobic warheads (e.g., auristatins, maytansinoids), preventing aggregation and ensuring consistent drug-antibody ratio (DAR) analysis and in vivo dosing .

Building PROTAC Libraries for Linker Length SAR Studies

BocNH-PEG11-CH2COOH serves as a key component in constructing linker length structure-activity relationship (SAR) libraries. Its inclusion, alongside PEG4, PEG6, and PEG8 analogs, allows researchers to systematically profile the optimal linker length for a given target-ligase pair, a necessary step in lead optimization given the empirical nature of PROTAC linker SAR [1].

Synthesis of Peptide-PEG Conjugates for Enhanced Pharmacokinetics

As described in patent literature, BocNH-PEG11-CH2COOH can be used to PEGylate peptides to increase their circulatory half-life and reduce immunogenicity. The defined length of the PEG11 spacer provides a balance between shielding the peptide from proteolysis and maintaining its biological activity, which can be compromised by excessively long PEG chains that cause steric hindrance [3].

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